The synthesis of 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine can be achieved through different methods. One documented approach involves a multi-step process starting from 5-(trifluoromethyl)furan-2-carbaldehyde. The aldehyde is first converted to an oxime, followed by reduction to the corresponding amine using a reducing agent like lithium aluminium hydride. []
The molecular structure of 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine consists of a furan ring with a trifluoromethyl substituent at the 5-position and an aminomethyl group at the 2-position. The presence of the trifluoromethyl group introduces significant electronic effects, impacting the molecule's reactivity and physicochemical properties. []
1-[5-(Trifluoromethyl)furan-2-Yl]methanamine can participate in various chemical reactions due to the presence of the amino group. This group can undergo reactions such as acylation, alkylation, and condensation, enabling the synthesis of more complex molecules. []
Specifically, 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine has been utilized in the synthesis of spiro-oxindole compounds. These compounds are of interest for their potential therapeutic applications, particularly in treating conditions related to pain by modulating potential-dependent sodium channels. []
The mechanism of action of compounds derived from 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine is dependent on the specific molecule synthesized. For example, spiro-oxindole derivatives incorporating this moiety are believed to exert their therapeutic effects through interactions with sodium channels. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6